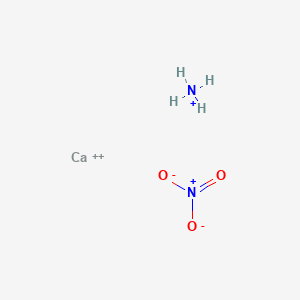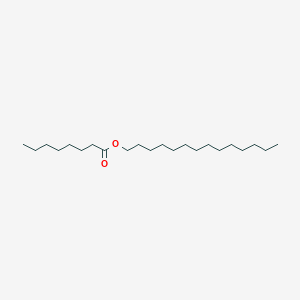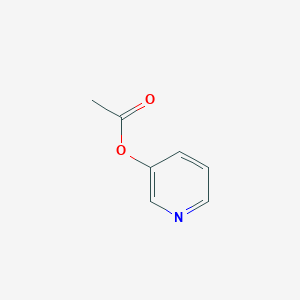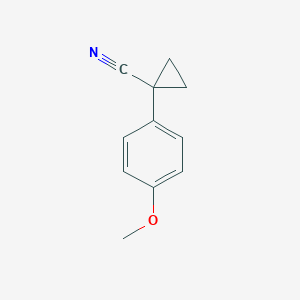
Carbonic acid, 2,4-dinitrophenyl octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2,4-dinitrophenyl octyl ester (DNOC) is a widely used herbicide and pesticide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DNOC is primarily used to control weeds and pests in crops such as cotton, soybeans, and tobacco. It is also used as a fungicide and insecticide in ornamental plants and turfgrass. DNOC has been extensively studied for its biochemical and physiological effects and its mechanism of action.
Mécanisme D'action
The mechanism of action of Carbonic acid, 2,4-dinitrophenyl octyl ester involves the inhibition of the electron transport chain in the mitochondria of cells. This disrupts the production of ATP, which is essential for cellular processes such as metabolism and growth. Carbonic acid, 2,4-dinitrophenyl octyl ester also inhibits the activity of photosystem II in chloroplasts, which leads to the disruption of photosynthesis and the death of plants.
Effets Biochimiques Et Physiologiques
Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to have a range of biochemical and physiological effects on plants and animals. It inhibits the growth and development of plants, causing stunted growth and reduced yield. Carbonic acid, 2,4-dinitrophenyl octyl ester also affects the respiratory system of insects, causing them to suffocate and die. In animals, Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to cause liver damage and neurological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide, making it readily available for laboratory experiments. Its simple and cost-effective synthesis method also makes it a popular choice for researchers. However, the use of Carbonic acid, 2,4-dinitrophenyl octyl ester in laboratory experiments is limited by its toxicity and potential environmental impact. Researchers must take precautions to ensure that Carbonic acid, 2,4-dinitrophenyl octyl ester does not contaminate the environment or harm animals.
Orientations Futures
There are several future directions for the study of Carbonic acid, 2,4-dinitrophenyl octyl ester. One area of research is the development of more effective and environmentally friendly herbicides and pesticides. Researchers are also studying the potential health effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on humans and animals. Another area of research is the study of the environmental impact of Carbonic acid, 2,4-dinitrophenyl octyl ester and other herbicides and pesticides on ecosystems.
Conclusion:
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide that has been extensively studied for its biochemical and physiological effects and its mechanism of action. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants and affect the respiratory system of insects. It also has potential health effects on humans and animals and can have a negative impact on the environment. Future research is needed to develop more effective and environmentally friendly herbicides and pesticides and to study the long-term effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on ecosystems.
Méthodes De Synthèse
Carbonic acid, 2,4-dinitrophenyl octyl ester is synthesized by the reaction of 2,4-dinitrophenol with octanol in the presence of carbonic acid. The reaction yields Carbonic acid, 2,4-dinitrophenyl octyl ester as a yellow crystalline solid with a melting point of 58-59°C. The synthesis of Carbonic acid, 2,4-dinitrophenyl octyl ester is relatively simple and cost-effective, making it a popular choice among farmers and growers.
Applications De Recherche Scientifique
Carbonic acid, 2,4-dinitrophenyl octyl ester has been extensively studied for its scientific research applications. It is used in laboratory experiments to study the biochemical and physiological effects of herbicides and pesticides on plants and animals. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants by disrupting the process of photosynthesis. It also affects the respiratory system of insects, causing them to suffocate and die.
Propriétés
Numéro CAS |
15741-90-9 |
|---|---|
Nom du produit |
Carbonic acid, 2,4-dinitrophenyl octyl ester |
Formule moléculaire |
C15H20N2O7 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
Clé InChI |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
15741-90-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















